An In-Depth Technical Guide to 2-(3-Fluoropyridin-2-YL)acetic acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-(3-Fluoropyridin-2-YL)acetic acid: Properties, Synthesis, and Applications
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This technical guide provides a comprehensive overview of 2-(3-Fluoropyridin-2-YL)acetic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide will cover its chemical identifiers, physicochemical properties, and its emerging role as a valuable building block in the synthesis of complex bioactive molecules. Due to the limited availability of publicly accessible, peer-reviewed experimental data, this guide will focus on aggregating available information from commercial suppliers and drawing logical inferences from related, well-documented compounds.
Introduction
Fluorinated heterocyclic compounds are a cornerstone of modern medicinal chemistry. The strategic incorporation of fluorine atoms into a molecule can profoundly influence its physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability. Among these, fluorinated pyridines represent a privileged scaffold in numerous approved drugs and clinical candidates. 2-(3-Fluoropyridin-2-YL)acetic acid (CAS Number: 1000524-32-2) is a bifunctional building block that combines the desirable electronic properties of a 3-fluoropyridine ring with the synthetic versatility of a carboxylic acid moiety. This unique combination makes it a valuable intermediate for the synthesis of a wide range of complex organic molecules, particularly in the development of novel therapeutic agents.
Chemical Properties and Identifiers
A summary of the key chemical identifiers and properties for 2-(3-Fluoropyridin-2-YL)acetic acid is presented below. This information is primarily compiled from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 1000524-32-2 | [1], [2] |
| Molecular Formula | C₇H₆FNO₂ | [1] |
| Molecular Weight | 155.13 g/mol | [1] |
| Predicted Boiling Point | 259.0 ± 25.0 °C | [3] |
| Predicted Density | 1.357 ± 0.06 g/cm³ | [3] |
| SMILES | O=C(O)CC1=NC=CC=C1F | [1] |
Synthesis and Purification
A potential, though unverified, synthetic pathway is outlined below. This should be considered a theoretical workflow and would require significant experimental optimization and validation.
Caption: A plausible, non-validated synthetic workflow for 2-(3-Fluoropyridin-2-YL)acetic acid.
Experimental Causality:
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Choice of Precursor: 2-Chloro-3-fluoropyridine is a logical starting material as the chloro substituent at the 2-position is generally more susceptible to nucleophilic aromatic substitution than the fluoro substituent.
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Nucleophilic Partner: Malonic esters are commonly used as two-carbon synthons that can be readily converted to an acetic acid moiety.
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Hydrolysis and Decarboxylation: The final step would involve the hydrolysis of the ester groups and subsequent decarboxylation of the resulting malonic acid derivative, which is typically facile upon heating.
Purification: Purification of the final product would likely involve standard techniques such as recrystallization or column chromatography. The acidic nature of the product would also allow for acid-base extraction as a purification strategy.
Spectroscopic Characterization
Experimental spectroscopic data for 2-(3-Fluoropyridin-2-YL)acetic acid is not currently available in peer-reviewed literature. For researchers synthesizing this compound, the following spectroscopic analyses would be crucial for structure confirmation and purity assessment:
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¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet or AB quartet for the methylene protons of the acetic acid group, and three aromatic signals corresponding to the protons on the fluoropyridine ring. The coupling patterns and chemical shifts of the aromatic protons would be indicative of the substitution pattern.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This would show signals for the carboxylic acid carbon, the methylene carbon, and the five carbons of the fluoropyridine ring. The carbon directly bonded to the fluorine atom would exhibit a characteristic large one-bond C-F coupling constant.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (155.13 g/mol ). High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement to confirm the elemental composition.
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Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and C-F stretching vibrations.
Reactivity and Applications in Drug Discovery
2-(3-Fluoropyridin-2-YL)acetic acid is a versatile building block for several reasons:
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Carboxylic Acid Handle: The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and ketones, allowing for its incorporation into larger molecules through well-established coupling reactions.
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Fluoropyridine Core: The 3-fluoropyridine moiety can engage in various biological interactions, including hydrogen bonding and dipole-dipole interactions, which can enhance binding affinity to protein targets. The fluorine atom can also block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.
While specific examples of the use of 2-(3-Fluoropyridin-2-YL)acetic acid in the synthesis of named drug candidates are not yet prominent in the literature, its structural motifs are present in a number of bioactive compounds. For instance, fluorinated pyridines are key components in a range of kinase inhibitors and other targeted therapies. The acetic acid side chain provides a straightforward point of attachment for building out more complex structures.
Caption: Synthetic transformations of 2-(3-Fluoropyridin-2-YL)acetic acid in drug discovery.
Safety and Handling
Detailed safety information for 2-(3-Fluoropyridin-2-YL)acetic acid is not extensively documented. However, based on its chemical structure and data for related compounds, the following precautions should be taken:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
2-(3-Fluoropyridin-2-YL)acetic acid is a promising building block for medicinal chemistry and drug discovery. Its combination of a fluorinated pyridine ring and a reactive carboxylic acid handle provides a versatile platform for the synthesis of novel bioactive compounds. While detailed experimental data in the public domain is currently limited, the foundational knowledge of its chemical properties and potential synthetic utility underscores its value for researchers in the pharmaceutical sciences. Further research into its synthesis, characterization, and application is warranted to fully exploit its potential in the development of next-generation therapeutics.
References
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Pharmaffiliates. 1000524-32-2| Chemical Name : 2-(3-Fluoropyridin-2-yl)acetic acid.[Link]

